molecular formula C14H10BrNO4 B506732 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B506732
M. Wt: 336.14 g/mol
InChI Key: OWCJXILNWBRBET-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular structure of 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one exhibits a complex heterocyclic framework combining multiple pharmacologically relevant structural motifs. The compound possesses a molecular formula of C14H10BrNO4 with a corresponding molecular weight of 336.14 g/mol. The systematic IUPAC nomenclature reflects the structural complexity, incorporating the 5-bromo substitution on the indole ring system, the 3-hydroxy group, and the 2-(2-furyl)-2-oxoethyl substituent at the tertiary carbon center.

The core indol-2-one scaffold represents a fundamental structural unit found in numerous bioactive natural products and synthetic pharmaceuticals. In this particular derivative, the indole nitrogen remains unsubstituted, maintaining the characteristic NH functionality that participates in intermolecular hydrogen bonding networks. The 5-bromo substitution introduces significant electronic effects, enhancing the compound's potential for halogen bonding interactions and modifying the overall electron density distribution throughout the aromatic system.

The furyl-containing side chain at position 3 contributes additional heteroatoms and π-electron systems to the overall molecular architecture. This 2-(2-furyl)-2-oxoethyl group contains both a furan ring and a ketone functionality, creating multiple sites for potential intermolecular interactions and biological target recognition. The presence of the tertiary hydroxyl group at position 3 establishes this compound as a member of the 3-hydroxy-3-substituted oxindole class, which is known for diverse pharmacological activities including antioxidant, anticancer, and neuroprotective properties.

The stereochemical implications of the tertiary carbon center at position 3 are particularly noteworthy, as this creates a potential chiral center when considering the spatial arrangement of substituents. However, the rapid equilibration between possible conformations and the absence of additional stereocenters in this specific derivative result in an achiral molecule under standard conditions. The molecular geometry around this tertiary carbon adopts a tetrahedral arrangement, with the hydroxyl group positioned to enable intramolecular hydrogen bonding with nearby electron-rich centers.

Crystallographic Analysis and Stereochemical Features

Crystallographic studies of related halogenated indole derivatives provide valuable insights into the solid-state structure and intermolecular packing arrangements of this compound. Analysis of 5-bromoisatin, the parent compound, reveals a nearly planar molecular geometry with non-hydrogen atoms exhibiting a mean deviation from planarity of only 0.024 Å. This planarity is characteristic of the indole ring system and facilitates π-π stacking interactions in the solid state.

The crystal packing of brominated oxindole derivatives typically features extensive hydrogen bonding networks that stabilize the three-dimensional structure. In the case of 5-bromoisatin, molecules form C(4) chains through N-H···O hydrogen bonds, with additional C-H···O interactions creating extended two-dimensional sheets. These crystallographic patterns suggest that this compound would exhibit similar intermolecular interactions, with the additional hydroxyl and furyl functionalities providing extra sites for hydrogen bonding.

The bromine substitution at position 5 introduces specific crystallographic considerations, including potential halogen bonding interactions and modified unit cell parameters. Studies of related brominated indole compounds indicate that bromine atoms can participate in short contacts with oxygen atoms from neighboring molecules, although such interactions are not universally observed across all bromoisatin derivatives. The electron-withdrawing nature of bromine also influences the overall electron density distribution, potentially affecting the strength and directionality of hydrogen bonds involving the NH and hydroxyl groups.

Stereochemical analysis reveals that the 3-hydroxy-3-substituted oxindole framework adopts specific conformational preferences that minimize steric clashes while maximizing favorable intermolecular interactions. The furyl substituent can adopt multiple rotational conformations around the C-C bonds connecting it to the oxindole core, with the preferred orientation likely determined by crystal packing forces and intramolecular hydrogen bonding opportunities. Temperature-dependent crystallographic studies would provide additional insights into the dynamic behavior of these flexible substituents in the solid state.

Comparative Analysis with Related Oxindole Derivatives

The structural features of this compound can be systematically compared with other members of the 3-hydroxy-3-substituted oxindole family to understand structure-activity relationships and synthetic accessibility. The 3-hydroxy-2-oxindole scaffold is recognized as a significant structural motif found in several natural compounds with diverse biological activities, including convolutamydines, arundaphine, and maremycins.

Compound Molecular Formula Key Structural Features Biological Activity
5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-oxindole C14H10BrNO4 Br at position 5, furyl ketone side chain Antioxidant
5-bromo-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-oxindole C16H10BrCl2NO3 Br at position 5, dichlorophenyl ketone Antioxidant
3-hydroxy-3-(2-oxopropyl)-oxindole C11H11NO3 Simple acetyl side chain Anti-proliferative
5-bromo-3,3-dimethyl-oxindole C10H10BrNO Dimethyl substitution Patent compounds

The presence of halogen substituents, particularly bromine at position 5, appears to be a recurring theme in bioactive oxindole derivatives. Research indicates that brominated oxindoles demonstrate enhanced biological activities compared to their non-halogenated counterparts, with the 5-bromo derivative showing superior biofilm inhibition properties. This enhanced activity is attributed to the electron-withdrawing nature of bromine, which modifies the electronic properties of the entire molecule and potentially improves binding affinity to biological targets.

Comparative synthesis studies reveal that 3-hydroxy-3-substituted oxindoles are commonly prepared through Knoevenagel condensation reactions between substituted isatins and appropriate carbonyl compounds. The furyl-containing derivative represents a particularly interesting example due to the presence of the heterocyclic furan ring, which introduces additional sites for hydrogen bonding and π-π interactions. This structural complexity may contribute to enhanced selectivity and potency in biological assays compared to simpler alkyl or aryl-substituted analogs.

The structural diversity within this compound class extends to various N-substituted derivatives, including N-benzylated analogs that show different biological profiles. The unsubstituted NH group in this compound allows for additional hydrogen bonding interactions that may be crucial for its antioxidant activity and other biological properties.

Tautomeric Behavior and Hydrogen Bonding Networks

The tautomeric equilibria and hydrogen bonding patterns of this compound represent critical aspects of its molecular behavior that directly influence its chemical reactivity and biological activity. The compound exists primarily in the keto tautomeric form under physiological conditions, with the carbonyl group at position 2 of the indole ring maintaining its characteristic lactam structure. However, the presence of the 3-hydroxyl group introduces additional tautomeric possibilities that can significantly impact the compound's properties.

The tertiary hydroxyl group at position 3 can participate in both intramolecular and intermolecular hydrogen bonding arrangements. Intramolecular hydrogen bonding may occur between the hydroxyl group and the nearby carbonyl oxygens, either from the indole-2-one core or from the furyl ketone side chain. These intramolecular interactions can stabilize specific conformational states and influence the overall molecular geometry in solution. The strength and directionality of these hydrogen bonds are modulated by the electronic effects of the 5-bromo substituent, which withdraws electron density from the aromatic system.

In aqueous and protic solvents, the compound forms extensive intermolecular hydrogen bonding networks that contribute to its solubility and aggregation behavior. The NH group of the indole ring serves as a hydrogen bond donor, while the multiple oxygen atoms present in the molecule (hydroxyl, indole carbonyl, and furyl carbonyl) function as hydrogen bond acceptors. This multidentate hydrogen bonding capability is particularly relevant for biological activity, as it enables the formation of stable complexes with protein targets and other biomolecules.

The influence of pH on the tautomeric equilibria and hydrogen bonding patterns represents another important consideration. Under acidic conditions, protonation of basic sites may occur, potentially altering the preferred tautomeric forms and hydrogen bonding arrangements. Conversely, under basic conditions, deprotonation of the NH or hydroxyl groups can generate anionic species with different electronic properties and intermolecular interaction patterns. These pH-dependent changes may be exploited in pharmaceutical formulations to optimize bioavailability and target selectivity.

Temperature-dependent studies of related 3-hydroxy oxindole derivatives suggest that thermal energy can facilitate rapid interconversion between different hydrogen-bonded conformers, leading to dynamic equilibria in solution. The activation barriers for these conformational changes are typically low, allowing for facile adaptation to different chemical environments and binding sites. This conformational flexibility may contribute to the observed broad-spectrum biological activities of compounds in this structural class.

Properties

Molecular Formula

C14H10BrNO4

Molecular Weight

336.14 g/mol

IUPAC Name

5-bromo-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C14H10BrNO4/c15-8-3-4-10-9(6-8)14(19,13(18)16-10)7-11(17)12-2-1-5-20-12/h1-6,19H,7H2,(H,16,18)

InChI Key

OWCJXILNWBRBET-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O

Canonical SMILES

C1=COC(=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O

Origin of Product

United States

Biological Activity

5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C17H14BrNO4C_{17}H_{14}BrNO_4, with a molecular weight of approximately 376.20136 g/mol. The compound features a bromine atom and a furan moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC17H14BrNO4
Molecular Weight376.20136 g/mol
DensityNot specified
Melting PointNot specified
SolubilityNot specified

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, indole derivatives have shown promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Indole Derivatives in Cancer Therapy
A study investigated the cytotoxic effects of related indole compounds on human cancer cell lines. The results indicated that certain modifications to the indole structure enhance cytotoxicity, with IC50 values as low as 10 µM for some derivatives against breast cancer cells .

Antiviral Activity

There is emerging evidence that indole derivatives can act as antiviral agents. Specifically, compounds containing similar structures have been evaluated for their efficacy against viruses such as HIV and influenza.

Case Study: Antiviral Properties
In a recent patent application, compounds structurally related to this compound were described as effective inhibitors of HIV replication. The study highlighted the importance of structural modifications that enhance binding affinity to viral proteins .

Antimicrobial Activity

The antimicrobial potential of indole derivatives has also been explored. Compounds with bromine substitutions have shown enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
A comparative study found that the presence of electron-withdrawing groups like bromine significantly increased the antimicrobial efficacy of indole derivatives. The Minimum Inhibitory Concentration (MIC) values ranged from 46.9 to 93.7 µg/mL against various bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substituents on the Indole Ring: Modifications at specific positions can enhance or reduce activity.
  • Presence of Electron-Withdrawing Groups: Such groups improve interaction with biological targets.
  • Furan Moiety Influence: The furan ring contributes to the overall stability and reactivity of the compound.

Scientific Research Applications

Medicinal Applications

Anticancer Activity : Research has indicated that indole derivatives, including 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, exhibit significant anticancer properties. A study demonstrated that similar compounds showed potent antiproliferative effects against various cancer cell lines, including human colon carcinoma cells (HCT116) and lung adenocarcinoma cells (A549) . The structure activity relationship suggests that the presence of specific functional groups enhances cytotoxicity.

Antiviral Properties : Compounds related to this indole derivative have been investigated for their antiviral activities. For instance, enantiomerically pure phosphoindoles derived from similar structures have shown effectiveness against Flaviviridae viruses, indicating potential applications in antiviral therapies .

Neuroprotective Effects : Some studies have explored the neuroprotective effects of indole derivatives in models of neurological disorders. The compound's ability to modulate neurotransmitter systems may offer therapeutic avenues for conditions such as epilepsy and neurodegenerative diseases .

Biological ActivityMechanismReferences
AnticancerInduces apoptosis in cancer cells
AntiviralInhibits viral replication
NeuroprotectiveModulates neurotransmitter levels

Case Study 1: Anticancer Efficacy

A study focused on the synthesis of various indole derivatives demonstrated that certain substitutions on the indole ring significantly enhanced anticancer activity against multiple cell lines. The IC50 values indicated a strong correlation between structural modifications and biological efficacy .

Case Study 2: Antiviral Potential

Research on phosphoindoles derived from similar structures revealed their potential as antiviral agents against specific viral infections. The study emphasized the importance of stereochemistry in enhancing biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table compares key structural analogs based on substituent variations at the 3-hydroxy-2-oxoethyl position:

Compound Substituent (R) Molecular Weight (g/mol) Key Properties Biological Activity References
5-Bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one 2-Furyl ~362.19 (calculated) High polarity due to furyl oxygen; potential for π-π stacking Not reported (extrapolated from analogs) N/A
5-Bromo-3-[2-(2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one 2-Methoxyphenyl 391.17 Enhanced solubility in polar solvents; methoxy group increases electron density Antioxidant (analogous to adamantane esters)
5-Bromo-3-(2-oxo-2-phenylethyl)-3-hydroxy-1H-indol-2-one Phenyl 342.19 Moderate hydrophobicity; strong crystallinity (head-to-tail packing observed) Anti-inflammatory (similar to diclofenac)
5-Bromo-3-[2-(3-nitrophenyl)-2-oxoethyl]-3-hydroxyindolin-2-one 3-Nitrophenyl 391.17 High reactivity (nitro group); potential for redox interactions Not reported
5-Bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one Pyridinyl ~416.27 Chelation potential via pyridine nitrogen; improved bioavailability Not reported

Key Research Findings

Electronic and Steric Effects
  • Methoxyphenyl substituents (e.g., ) increase electron density at the aromatic ring, enhancing antioxidant activity via radical scavenging .
  • Pyridinyl groups () enable metal coordination, which could be exploited in catalysis or targeted drug delivery .
Crystallographic and Conformational Trends
  • Adamantane-based analogs () adopt synclinal conformations and head-to-tail packing in crystals, suggesting similar steric constraints for the furyl derivative .
  • Hydrogen-bonding patterns (e.g., O–H···N/O interactions in ) indicate that the furyl oxygen may participate in stabilizing crystal lattices or protein binding .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one?

  • Methodology : Optimize a multi-step synthesis starting with brominated indole derivatives. For example, introduce the 2-furyl-2-oxoethyl moiety via nucleophilic substitution or coupling reactions under mild acidic/basic conditions. Use CuI-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective functionalization, as demonstrated in analogous indole systems .
  • Key Steps :

  • Purification via flash chromatography (70:30 ethyl acetate/hexane) to isolate intermediates.
  • Monitor reaction progress using TLC (Rf ~0.30 in similar solvent systems) .
    • Data Table :
StepReagents/ConditionsYieldPurity (HPLC)
1CuI, PEG-400/DMF50%>95%
2Ethyl acetate extraction85% recovery90%

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Identify characteristic peaks for the furyl (δ ~6.5–7.5 ppm for aromatic protons) and hydroxyindole (δ ~10–12 ppm for -OH) groups .
  • HRMS : Validate the molecular ion [M+H]⁺ with an error margin <5 ppm (e.g., m/z calculated: 427.0757; observed: 427.0757) .
    • Critical Note : Ensure anhydrous conditions during analysis to avoid hydrate formation, which may obscure spectral clarity .

Advanced Research Questions

Q. What computational methods can predict the stereochemical outcomes of reactions involving this compound?

  • Methodology :

  • Use Molecular Operating Environment (MOE) to model steric and electronic effects of the 2-furyl substituent on reaction pathways.
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to assess energy barriers for tautomerization between keto-enol forms .
    • Data Contradiction : reports undefined stereocenters in analogous compounds, suggesting racemic mixtures may form unless chiral catalysts (e.g., L-proline) are employed .

Q. How can conflicting solubility data for this compound in polar solvents be resolved?

  • Methodology :

  • Conduct a systematic study using Hansen Solubility Parameters to correlate solubility with solvent polarity (e.g., DMF vs. PEG-400).
  • Compare experimental results (e.g., 10 mg/mL in DMF) with computational predictions from COSMO-RS models .
    • Contradiction : reports high solubility in PEG-400/DMF mixtures, while fluorinated analogs ( ) show limited solubility due to hydrophobic perfluoroalkyl chains.

Q. What experimental designs are optimal for evaluating the antioxidant activity of this compound?

  • Methodology :

  • Use DPPH/ABTS assays to quantify radical scavenging activity.
  • Compare IC₅₀ values with structurally related indole derivatives (e.g., 5-fluorooxindole: IC₅₀ = 12 µM) to establish structure-activity relationships .
    • Advanced Note : Incorporate EPR spectroscopy to detect transient radical intermediates during antioxidant reactions .

Methodological Considerations for Data Analysis

Q. How to address discrepancies in reported melting points for analogs of this compound?

  • Methodology :

  • Perform differential scanning calorimetry (DSC) under controlled heating rates (e.g., 10°C/min).
  • Cross-reference with literature values (e.g., fluorinated indoles: mp 180–185°C vs. brominated analogs: mp 160–165°C) .
    • Root Cause : Polymorphism or residual solvent retention may explain variations.

Q. What strategies enhance the reproducibility of synthetic yields in scaled-up reactions?

  • Methodology :

  • Optimize stoichiometry using Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, temperature).
  • Implement flow chemistry for precise control of reaction parameters, reducing batch-to-batch variability .

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